molecular formula C12H9ClN2O B1369030 2-Chloro-6-ethoxyquinoline-3-carbonitrile CAS No. 937672-26-9

2-Chloro-6-ethoxyquinoline-3-carbonitrile

Cat. No.: B1369030
CAS No.: 937672-26-9
M. Wt: 232.66 g/mol
InChI Key: DLSJCLCHOALFAO-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Pharmaceutical Research

Quinoline derivatives are integral to pharmaceutical research due to their extensive range of biological activities. researchgate.net This structural motif is present in numerous natural products and has been successfully incorporated into a wide array of synthetic drugs. The pharmacological versatility of the quinoline nucleus has led to the development of compounds with anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. semanticscholar.org

The ability of quinoline derivatives to interact with various biological targets, such as enzymes and receptors, underpins their therapeutic potential. For instance, certain quinoline-based compounds have been shown to bind to DNA and inhibit DNA synthesis, a mechanism crucial for their anticancer activity. semanticscholar.org The success of quinoline-based drugs is exemplified by marketed pharmaceuticals for various conditions, underscoring the enduring importance of this scaffold in medicine.

The following table highlights the diverse pharmacological activities associated with the quinoline scaffold:

Pharmacological ActivityTherapeutic Area
AnticancerOncology
AntimalarialInfectious Diseases
AntibacterialInfectious Diseases
Anti-inflammatoryInflammatory Disorders
AntiviralInfectious Diseases

Overview of 2-Chloro-6-ethoxyquinoline-3-carbonitrile in Chemical and Biological Contexts

Chemical Context:

This compound is a specialized organic compound valued primarily as a chemical intermediate. Its molecular structure features a quinoline core substituted with a chloro group at the 2-position, an ethoxy group at the 6-position, and a nitrile (carbonitrile) group at the 3-position. The presence of the reactive chloro and nitrile functional groups makes it a versatile building block for constructing more complex heterocyclic systems.

Chemists utilize these reactive sites for selective chemical modifications, which is a common strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. Such studies are essential for optimizing the bioavailability and target-binding affinity of new drug candidates. The synthesis of related compounds, such as 2,7-dichloroquinoline-3-carbonitrile (B119050) and 7-chloro-2-ethoxyquinoline-3-carbaldehyde, often involves the Vilsmeier–Haack reaction, a standard method for forming functionalized quinolines. semanticscholar.org

Below are the key chemical identifiers for this compound:

IdentifierValue
CAS Number937672-26-9
Molecular FormulaC12H9ClN2O
Molecular Weight232.67 g/mol

Biological Context:

While direct and extensive biological studies on this compound are not widely published, its potential can be inferred from the activities of structurally similar compounds. The broader class of quinoline-3-carbonitrile derivatives has been noted for its potential in developing broad-spectrum antibacterial agents. semanticscholar.org

Furthermore, the closely related compound, 2-Chloro-6-ethoxyquinoline-3-methanol, has been investigated for its potential anticancer properties, with studies indicating it can induce apoptosis in cancer cell lines. This suggests that the 2-chloro-6-ethoxyquinoline (B2503473) scaffold itself may be a valuable core for the design of novel anticancer agents. The primary role of this compound in a biological context is therefore as a key intermediate in the synthesis of new quinoline-based pharmaceuticals, particularly in the pursuit of novel antimalarial and anticancer drugs. Its utility in agrochemical research for designing new pesticides has also been noted.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-ethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(13)15-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSJCLCHOALFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588993
Record name 2-Chloro-6-ethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937672-26-9
Record name 2-Chloro-6-ethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 937672-26-9
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Synthetic Methodologies for 2 Chloro 6 Ethoxyquinoline 3 Carbonitrile and Its Derivatives

Advanced Synthetic Routes to Quinoline-3-carbonitrile Scaffolds

The construction of the quinoline-3-carbonitrile framework can be achieved through several sophisticated synthetic pathways. These routes are designed to be efficient and provide access to a variety of derivatives.

Vilsmeier-Haack Reaction in the Synthesis of 2-Chloroquinoline-3-carbaldehyde (B1585622) Precursors

A cornerstone in the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. ijsr.netorganic-chemistry.orgresearchgate.net This reliable and versatile method allows for the formylation and cyclization of N-arylacetamides to yield the desired quinoline (B57606) core structure. The reaction typically employs a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgchemijournal.com

The synthesis of the specific precursor, 2-chloro-6-ethoxyquinoline-3-carbaldehyde (B187102), commences with the appropriately substituted N-arylacetamide, which is N-(4-ethoxyphenyl)acetamide. This starting material is subjected to the Vilsmeier-Haack conditions. The reaction involves the electrophilic substitution of the activated aromatic ring of the acetanilide (B955) by the Vilsmeier reagent, leading to a cyclization that forms the quinoline ring system. The presence of the electron-donating ethoxy group at the para-position of the acetanilide facilitates this cyclization. The reaction is typically carried out by adding POCl₃ to the N-(4-ethoxyphenyl)acetamide in DMF at a low temperature, followed by heating to drive the reaction to completion.

A closely related analogue, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333), has been synthesized using a similar procedure. In this synthesis, a Vilsmeier-Haack adduct is prepared from phosphorus oxytrichloride and N,N-dimethylformamide at 273 K. This adduct is then added to N-(4-anisyl)acetamide, and the mixture is heated to 353 K for 15 hours. After heating, the mixture is poured onto ice to precipitate the product, which is then collected and dried. researchgate.net This method underscores the general applicability of the Vilsmeier-Haack reaction for preparing 6-alkoxy-substituted 2-chloroquinoline-3-carbaldehydes.

The general conditions for the Vilsmeier cyclization of various N-arylacetamides to their corresponding 2-chloro-3-formylquinolines are summarized in the table below.

Starting Material (N-Arylacetamide)ReagentsTemperatureReaction TimeProductYield (%)
N-phenylacetamidePOCl₃, DMF0-5°C then 90°C-2-Chloroquinoline-3-carbaldehydeModerate to Good
N-(4-ethoxyphenyl)acetamidePOCl₃, DMF0-5°C then 90°C-2-Chloro-6-ethoxyquinoline-3-carbaldehydeGood
N-(4-methoxyphenyl)acetamidePOCl₃, DMF273 K then 353 K15 h2-Chloro-6-methoxyquinoline-3-carbaldehyde-
N-(o-methylphenyl)acetamidePOCl₃, DMF80-90°C4-10 h2-Chloro-8-methylquinoline-3-carbaldehydeGood (60-80%)

Conversion of 2-Chloroquinoline-3-carbaldehydes to 2-Chloroquinoline-3-carbonitriles

Once the 2-chloro-6-ethoxyquinoline-3-carbaldehyde precursor is obtained, the next critical step is the conversion of the aldehyde functional group into a nitrile. This transformation can be achieved through various methods.

It is important to note that the reaction of 2-chloroquinoline-3-carbaldehydes with sodium azide (B81097) under different conditions, such as in acetic acid, has been reported to yield tetrazolo[1,5-a]quinoline-4-carbaldehydes, indicating a competing reaction pathway. rsc.org

One-pot synthetic strategies are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. A reported one-pot method for the conversion of an aldehyde to a nitrile involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) and ammonia (B1221849). This method could potentially be applied to 2-chloro-6-ethoxyquinoline-3-carbaldehyde. In a related example, 2-chloroquinoline-3-carbaldehyde was treated with aqueous ammonia in the presence of ceric ammonium nitrate to afford 2-chloroquinoline-3-carbonitrile (B1354263). rsc.orgnih.gov

Another efficient one-pot conversion of aldehydes to nitriles involves the reaction with hydroxylamine (B1172632) hydrochloride followed by treatment with thionyl chloride in DMF. researchgate.net This method proceeds through the in-situ formation of the oxime, which is then dehydrated to the nitrile.

Multi-Step Synthesis Approaches for Quinoline-3-carbonitrile Derivatives

The synthesis of quinoline-3-carbonitrile derivatives can also be approached through multi-step sequences that allow for the introduction of various substituents on the quinoline core. A general strategy involves the initial construction of a substituted quinoline ring, followed by the introduction or modification of the cyano group at the 3-position.

For instance, a synthetic route could begin with a substituted aniline (B41778), such as 4-ethoxyaniline. This aniline can undergo a cyclization reaction with a suitable three-carbon component to form a 6-ethoxyquinoline (B3349653) derivative. One classic method is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. iipseries.org Another approach is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones. mdpi.com Following the formation of the quinoline ring, functional group manipulations would be necessary to introduce the 2-chloro and 3-cyano substituents. This might involve chlorination of a quinolin-2-one intermediate using a reagent like phosphorus oxychloride, followed by the introduction of the cyano group at the 3-position, potentially via a Sandmeyer-type reaction from a 3-aminoquinoline (B160951) precursor or by direct cyanation if a suitable leaving group is present at the C3 position.

Multicomponent Reaction Strategies for Quinoline-3-carbonitrile Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and atom economy. mdpi.comrsc.org Several MCRs have been developed for the synthesis of quinoline derivatives, including those bearing a carbonitrile group at the 3-position. rsc.orgnih.gov

A common MCR for the synthesis of quinoline-3-carbonitriles is a one-pot reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a suitable amino component, often in the presence of a catalyst. nih.gov For example, new quinoline-3-carbonitrile derivatives have been synthesized through a one-pot multicomponent reaction of an appropriate aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, and ammonium acetate (B1210297). nih.gov

While a specific MCR for the direct synthesis of 2-chloro-6-ethoxyquinoline-3-carbonitrile is not explicitly detailed in the available literature, a hypothetical MCR could be envisioned. Such a reaction might involve a precursor that already contains the 2-chloro and 6-ethoxy functionalities or allows for their in-situ formation or subsequent introduction. For instance, a reaction between a 2-chloro-substituted aniline derivative, an appropriate aldehyde, and a cyanating agent could potentially lead to the desired product. The versatility of MCRs allows for the combination of various starting materials, offering a combinatorial approach to generate diverse quinoline-3-carbonitrile libraries. rsc.org

Strategies for Introducing the Ethoxy Moiety at the C-6 Position

The incorporation of the ethoxy group at the C-6 position of the quinoline ring is a critical step in the synthesis of this compound. This is typically achieved by starting with a precursor that already contains the ethoxy group, ensuring its placement in the final heterocyclic structure.

Nucleophilic Substitution Reactions for Ethoxy Group Incorporation

While direct nucleophilic substitution on a pre-formed quinoline ring to introduce an ethoxy group is a viable strategy in heterocyclic chemistry, it is less commonly employed for this specific compound compared to precursor functionalization. In principle, this approach would involve the displacement of a suitable leaving group, such as a halogen or a nitro group, from the C-6 position of a quinoline precursor by an ethoxide source, like sodium ethoxide. The reactivity of such substitutions depends on the activation of the quinoline ring system. For instance, the C4-ethoxylation of 2,4-dichloroquinoline (B42001) has been achieved using sodium ethoxide, with reaction conditions optimized to control regioselectivity. nih.gov The success of these reactions often relies on factors like the choice of solvent and the use of additives such as crown ethers to enhance the nucleophilicity of the ethoxide. nih.gov

Precursor Functionalization in Ethoxyquinoline-3-carbonitrile Synthesis

The most prevalent and efficient strategy for synthesizing this compound involves the use of a precursor that is already functionalized with an ethoxy group. This method builds the quinoline ring system from a substituted aniline derivative.

A common route is the Vilsmeier-Haack reaction, which is a versatile method for the synthesis of chloro-aldehydes and has been adapted for quinoline synthesis. researchgate.net In this approach, an N-acyl derivative of a p-alkoxy aniline serves as the starting material. For the synthesis of the target compound, N-(4-ethoxyphenyl)acetamide would be the logical precursor. This acetanilide is reacted with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). The reaction proceeds through cyclization and subsequent chlorination to yield the 2-chloro-6-ethoxyquinoline (B2503473) core. The C-3 carbonitrile is typically incorporated during this cyclization process or in a subsequent step.

This precursor-based strategy offers significant advantages in terms of regiochemical control, as the position of the ethoxy group is predetermined by the choice of the starting aniline. A similar synthesis for the methoxy (B1213986) analogue, 2-chloro-6-methoxyquinoline-3-carbaldehyde, starts from N-(4-anisyl)acetamide, illustrating the general applicability of this method. researchgate.net

Table 1: Vilsmeier-Haack Synthesis of Substituted 2-Chloroquinolines

Starting Material Reagents Product Reference
N-(4-anisyl)acetamide POCl₃, DMF 2-Chloro-6-methoxyquinoline-3-carbaldehyde researchgate.net
Hypothetical

Derivatization and Functionalization Approaches for this compound Analogs

The this compound scaffold possesses two primary sites for chemical modification: the chlorine atom at the C-2 position and the carbonitrile group at the C-3 position. The chlorine atom, in particular, is activated towards nucleophilic aromatic substitution, making it an excellent handle for introducing a wide variety of substituents.

The C-2 position of the quinoline ring is electron-deficient, which facilitates the displacement of the chloro group by various nucleophiles. This reaction is a cornerstone for creating libraries of analogues with diverse functionalities. mdpi.comderpharmachemica.com Nucleophiles such as amines, thiols, and alkoxides can readily replace the chlorine atom to form new C-N, C-S, and C-O bonds, respectively. These reactions are often carried out by heating the chloroquinoline with the desired nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. mdpi.comderpharmachemica.com For example, reactions with various substituted anilines can produce a range of N-aryl-6-ethoxyquinolin-2-amine derivatives. Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazino group, which can be further derivatized. mdpi.comresearchgate.net

The nitrile group at the C-3 position also offers opportunities for functionalization. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-chloro-6-ethoxyquinoline-3-carboxylic acid) or amide. Alternatively, the nitrile can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride, providing another point for diversification.

Table 2: Examples of Nucleophilic Substitution on 2-Chloroquinoline (B121035) Scaffolds

Chloroquinoline Derivative Nucleophile Product Type Reference
4-Chloro-8-methylquinolin-2(1H)-one Hydrazine hydrate 4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.com
4-Chloro-8-methylquinolin-2(1H)-one Thiourea 8-Methyl-4-sulfanylquinolin-2(1H)-one mdpi.com
2,4-Dichloro-6,7-dimethoxyquinazoline Substituted anilines 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazolines derpharmachemica.com

These derivatization strategies allow for the systematic modification of the this compound molecule to explore structure-activity relationships in various contexts.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 6 Ethoxyquinoline 3 Carbonitrile

Nucleophilic Aromatic Substitution at the C-2 Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom and the nitrile group at C-3, which stabilize the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles can displace the chloride ion, leading to a wide array of 2-substituted quinoline derivatives.

The general mechanism for nucleophilic aromatic substitution at the C-2 position proceeds via an addition-elimination pathway. The nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a negatively charged intermediate, which is resonance-stabilized. Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with primary and secondary amines yields 2-aminoquinoline (B145021) derivatives, while reaction with sodium alkoxides or phenoxides results in the formation of 2-alkoxy or 2-aryloxyquinolines.

Table 1: Examples of Nucleophilic Aromatic Substitution at the C-2 Position of 2-Chloroquinoline-3-carbonitrile (B1354263) Analogs
ReactantNucleophileProductReaction Conditions
2-Chloroquinoline-3-carbonitrileSecondary AminesNitrogen-substituted benzo[b] nih.govnaphythyridines-
2-Chloroquinoline-3-carbonitrilePrimary AminesHydroamination products-

Reactions Involving the C-3 Nitrile Group

The nitrile group at the C-3 position is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and addition of organometallic reagents. These reactions provide access to a range of derivatives with different functional groups at the 3-position.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid or amide. chemistrysteps.comlibretexts.orgebsco.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. chemistrysteps.comlibretexts.orgebsco.com In contrast, base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH4). youtube.com The reduction of 2-chloro-3-cyanoquinoline with LiAlH4 in THF has been shown to yield (2-chloroquinolin-3-yl)methanamine (B3047665) in good yield. nih.gov

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. The cyano group of 2-chloro-3-cyanoquinoline derivatives has been shown to participate in Grignard reactions. For instance, 2-chloro-3-cyano-6-methoxyquinoline reacts with alkyl and phenyl magnesium halides to give 1,4-addition products, while 2-chloro-3-cyano-7-methylquinoline forms 1,2-addition products with alkyl magnesium halides and 1,4-addition products with aryl magnesium halides. researchgate.net

Table 2: Reactions of the C-3 Nitrile Group in 2-Chloroquinoline-3-carbonitrile Derivatives
ReactantReagentProductReaction Type
2-Chloro-3-cyanoquinolineLiAlH4 in THF(2-Chloroquinolin-3-yl)methanamineReduction
2-Chloro-3-cyano-6-methoxyquinolineAlkyl/Phenyl Magnesium Halides1,4-addition productsGrignard Reaction
2-Chloro-3-cyano-7-methylquinolineAlkyl Magnesium Halides1,2-addition productsGrignard Reaction
2-Chloro-3-cyano-7-methylquinolineAryl Magnesium Halides1,4-addition productsGrignard Reaction

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The strategic placement of reactive functional groups in 2-Chloro-6-ethoxyquinoline-3-carbonitrile and its analogs makes them excellent precursors for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclizations, leading to the formation of new rings fused to the quinoline core.

A notable example is the palladium-catalyzed one-pot stepwise coupling-annulation reaction of 2-chloroqunoline-3-carbonitriles. This method allows for the direct synthesis of sulphur-substituted benzo[b] nih.govnaphthyridines through multiple bond formations. researchgate.net The reaction proceeds through an unusual cyclization mode where sodium sulphide, a soft nucleophile, preferentially attacks the carbon of the nitrile group rather than the carbon-carbon triple bond of a Sonogashira coupling product. researchgate.net This methodology has also been extended to the use of secondary amines as nucleophiles to afford nitrogen-substituted benzo[b] nih.govnaphythyridines. researchgate.net

Addition and Condensation Reactions of this compound Analogs

Analogs of this compound, particularly those with a formyl group at the C-3 position (2-chloroquinoline-3-carbaldehydes), readily undergo addition and condensation reactions. These reactions are pivotal for extending the molecular framework and introducing diverse functionalities.

For instance, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) undergoes condensation with phenyl hydrazine (B178648) to form a Schiff base, which upon intramolecular cyclization, yields 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov Furthermore, condensation of 2-chloro-3-formyl-6-methylquinoline with acetophenones in the presence of sodium hydroxide affords unsaturated ketones. These ketones can then undergo cyclocondensation with hydrazinecarbothioamide to yield quinolinyl-pyrazole-1-carbothioamides. nih.gov

Catalyst-Mediated Transformations of this compound Derivatives

Catalyst-mediated reactions play a crucial role in the functionalization of this compound and its derivatives, enabling transformations that are otherwise difficult to achieve. Palladium catalysts, in particular, have been extensively used for cross-coupling and annulation reactions.

The palladium-catalyzed one-pot synthesis of 1,3-disubstituted benzo[b] nih.govnaphthyridines from 2-chloroquinoline-3-carbonitriles is a prime example. researchgate.net This process involves sequential Sonogashira coupling followed by annulation, providing an efficient route to these fused heterocyclic systems in good to excellent yields. researchgate.net The Sonogashira coupling involves the reaction of a terminal alkyne with the aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The subsequent annulation then leads to the formation of the fused ring system.

Structure Activity Relationship Sar Studies of 2 Chloro 6 Ethoxyquinoline 3 Carbonitrile Derivatives

Positional Effects of Substituents on Biological Activity

The strategic placement of various functional groups on the quinoline (B57606) scaffold is a key aspect of medicinal chemistry, aiming to enhance efficacy and selectivity while minimizing toxicity.

The presence of a chloro group at the C-2 position of the quinoline ring is a critical determinant of the biological activity of many quinoline-based compounds. This substituent can influence the molecule's reactivity, lipophilicity, and interaction with biological targets. The substitution of the 2-chloro group in 2-chloroquinoline-3-carbaldehydes with various nucleophiles has been a strategy to generate diverse analogs with potential biological activities. researchgate.net In the broader context of quinoline derivatives, the C-2 position is often targeted for modification to explore structure-activity relationships. For instance, in a series of 2,4,8-trisubstituted quinolines, modifications at the C-2 position with heteroaryl groups were found to enhance anticancer properties by increasing lipophilicity and DNA binding capabilities. biointerfaceresearch.com

Alkoxy groups, such as the ethoxy group at the C-6 position, are known to modulate the electronic and pharmacokinetic properties of quinoline derivatives. In a study of quinazoline (B50416) derivatives, which share a similar bicyclic core, the introduction of an ethoxy group at a comparable position significantly increased inhibitory activity against cyclin-dependent kinase 9 (CDK9) by approximately 6-fold compared to the parent compound. mdpi.com This suggests that the ethoxy group can form favorable interactions within the binding site of the target protein. For quinoline derivatives, alkoxy substituents at the C-6 and C-7 positions have been shown to be important for their biological activity. For example, in a series of 4-anilino-quinazoline derivatives, alkoxy groups at these positions were found to be crucial for their anticancer activity. globalresearchonline.net

The carbonitrile (cyano) group at the C-3 position is a versatile functional group that can significantly influence the biological activity of quinoline derivatives. It is an electron-withdrawing group that can modulate the electronic properties of the quinoline ring. The cyano group can also act as a hydrogen bond acceptor, which can be important for binding to biological targets. nih.gov Furthermore, the quinoline-3-carbonitrile scaffold is a valuable starting point for the synthesis of a wide array of derivatives with broad-spectrum antibacterial activity. researchgate.netnih.gov The cyano group can be readily converted into other functional groups such as carboxamides, which are also known to be biologically active. acs.org In the context of 4-anilinoquinoline-3-carbonitriles, the carbonitrile group at C-3 was found to be a key feature for their activity as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov

Substituents at other positions of the quinoline ring, such as C-4 and C-7, have been extensively studied to understand their impact on biological activity. For instance, the introduction of an amino side chain at the C-4 position has been shown to be beneficial for the antiproliferative activity of certain quinoline derivatives. nih.gov In the case of 4-aminoquinolines, substitutions at the C-7 position are common in antimalarial drugs like chloroquine. Studies on 7-substituted 4-aminoquinoline (B48711) analogs have shown that the nature of the substituent at this position can significantly affect antimalarial potency, particularly against drug-resistant strains. nih.gov Furthermore, the presence of a large and bulky alkoxy substituent at the C-7 position has been identified as a favorable pharmacophoric group for antiproliferative activity. nih.gov The strategic placement of substituents at both C-4 and C-7 is a common strategy in the design of quinoline-based therapeutic agents. rsc.org

Pharmacophore Elucidation for Quinoline-3-carbonitrile Analogues

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For quinoline-3-carbonitrile analogues, pharmacophore models have been developed to guide the design of new and more potent compounds.

A typical pharmacophore model for quinoline-based compounds includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov For instance, a pharmacophore model developed for antioxidant quinoline derivatives identified an aromatic ring and three hydrogen bond acceptors as key features. nih.gov In the context of anticancer agents, pharmacophore models for EGFR inhibitors based on the 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold have been instrumental in their development. nih.gov These models highlight the importance of the quinoline nitrogen as a hydrogen bond acceptor and the aniline (B41778) moiety for hydrophobic and aromatic interactions within the ATP-binding site of the EGFR kinase.

The general pharmacophoric features for biologically active quinoline derivatives often include:

An aromatic ring system (the quinoline core itself).

Hydrogen bond acceptors (e.g., the nitrogen atom in the quinoline ring, the nitrogen of the carbonitrile group).

Hydrophobic regions (often provided by substituents on the quinoline ring).

The specific arrangement and nature of these features determine the compound's selectivity and potency for a particular biological target.

Steric and Electronic Parameters in 2-Chloro-6-ethoxyquinoline-3-carbonitrile SAR

The structure-activity relationship of this compound and its derivatives can be quantitatively analyzed using steric and electronic parameters in Quantitative Structure-Activity Relationship (QSAR) studies. These studies aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity.

Electronic parameters describe the electronic properties of a molecule and its substituents. Common electronic descriptors used in QSAR studies of quinoline derivatives include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons. A low LUMO energy is often associated with better antibacterial activity in quinoline-3-carbonitrile derivatives. nih.gov

Dipole moment: This parameter is related to the polarity of the molecule and can influence its interaction with polar biological targets.

Atomic charges: The distribution of charges within the molecule can affect its electrostatic interactions with receptors. orientjchem.org

Steric parameters describe the size and shape of the molecule and its substituents. Important steric descriptors include:

Molar refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

QSAR studies on various quinoline derivatives have demonstrated the importance of both electronic and steric parameters in determining their biological activity. dergipark.org.trresearchgate.net For example, in a study of 5,8-quinolinequinone derivatives, electronic parameters such as the electrophilicity index and electronegativity were found to be strongly correlated with their anticancer activity. dergipark.org.tr

Below is a hypothetical data table illustrating how these parameters might be used in a QSAR study of this compound derivatives.

CompoundR1 (at C-4)R2 (at C-7)LogP (Lipophilicity)Molar Refractivity (MR)Dipole Moment (Debye)IC50 (µM)
1 HH3.565.24.110.5
2 CH3H4.070.04.38.2
3 HOCH33.368.94.55.1
4 ClF4.166.13.82.3

This table demonstrates how variations in substituents (R1 and R2) lead to changes in physicochemical parameters, which in turn can be correlated with biological activity (IC50).

Molecular Interactions and Biological Target Engagement of 2 Chloro 6 Ethoxyquinoline 3 Carbonitrile Analogs

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of small molecule ligands with their protein targets.

In silico molecular docking studies have been instrumental in predicting the binding affinities of quinoline-based analogs to various biomolecular targets. For instance, docking studies on a series of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives, which share the quinoline-3-carbonitrile core with 2-chloro-6-ethoxyquinoline-3-carbonitrile, have shown promising binding energies with the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) kinase. These studies help in prioritizing compounds for synthesis and biological evaluation based on their predicted potency.

Molecular docking studies provide a structural basis for understanding the pharmacological potential of this compound analogs. By visualizing the binding poses of these compounds within the active site of a target protein, researchers can rationalize their inhibitory activity and selectivity. For example, the substitution pattern on the quinoline (B57606) ring can be optimized to enhance interactions with specific sub-pockets of the ATP-binding site, thereby improving potency and selectivity for a particular kinase. This rational, structure-based approach is a cornerstone of modern drug discovery and is crucial for the development of targeted therapies.

Biological Target Identification and Mechanistic Insights (In Vitro Studies)

In vitro studies are essential for validating the predictions from computational models and for elucidating the precise mechanism of action of new chemical entities. Enzyme inhibition assays are a key component of this experimental validation.

Analogs of this compound have been investigated for their inhibitory activity against a panel of protein kinases that are implicated in cancer and other diseases.

EGFR and HER-2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key members of the ErbB family of receptor tyrosine kinases. Overexpression or mutation of these kinases is a hallmark of several cancers. Certain quinoline-based derivatives have been designed and synthesized as dual inhibitors of EGFR and HER-2. nih.gov For example, a series of novel quinoline derivatives demonstrated potent antiproliferative activity against cancer cell lines with GI50 values ranging from 25 to 82 nM. nih.gov Compound 5a from this series was identified as a potent dual inhibitor of EGFR and HER-2 with IC50 values of 71 nM and 31 nM, respectively. nih.gov Another study highlighted a 4-anilinoquinoline-3-carbonitrile analog, compound 44 , which exhibited an IC50 value of 7.5 nM against EGFR kinase. nih.gov

Src Kinase: Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of Src activity is linked to the development and progression of many cancers. A series of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives, which contain the quinoline-3-carbonitrile scaffold, were developed as non-ATP competitive inhibitors of Src kinase. nih.gov Several of these compounds exhibited potent inhibitory activity, with IC50 values in the low micromolar to nanomolar range. nih.gov

CompoundSrc Kinase IC50 (µM)
3b 4.9
3c 5.9
3d 0.9

Data for 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives. nih.gov

CK2: Casein Kinase 2 (CK2) is a serine/threonine kinase that is involved in a multitude of cellular processes, and its aberrant activity is associated with cancer. While specific data for this compound analogs is not available, the broader class of quinoline derivatives has been explored as a source of CK2 inhibitors.

Enzyme Inhibition Studies:

DNA Gyrase

Quinolone compounds are a well-established class of antibacterial agents that target bacterial DNA synthesis. nih.gov Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov DNA gyrase, which is composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.govpatsnap.com

The mechanism of action for quinolones involves binding to the DNA-gyrase complex, which stabilizes it in a state where the DNA is cleaved. patsnap.comresearchgate.net This action prevents the subsequent re-ligation of the DNA strands, leading to a halt in the replication fork's progression and causing double-stranded breaks in the bacterial DNA, which is ultimately lethal to the cell. nih.govnih.govpatsnap.com These compounds function as DNA gyrase poisons in addition to being catalytic inhibitors. nih.gov

Several studies have highlighted the potential of quinoline-3-carbonitrile derivatives as DNA gyrase inhibitors and, consequently, as antibacterial agents. researchgate.netbiointerfaceresearch.comsci-hub.se Molecular docking studies of one active quinoline-3-carbonitrile derivative, compound QD4, showed good interaction with the DNA gyrase enzyme, suggesting a probable mechanism of action similar to other quinolone antibiotics. sci-hub.senih.gov Further research on novel 7-chloroquinoline (B30040) derivatives, including 2,7-dichloroquinoline-3-carbonitrile (B119050), also indicated favorable binding energies with E. coli DNA gyrase. research-nexus.netsemanticscholar.org

Table 1: Antibacterial Activity of Selected Quinoline-3-Carbonitrile Analogs
CompoundTest OrganismActivity (MIC in µg/mL)Reference
Quinoline-3-carbonitrile derivative CE. coli4 researchgate.net
Quinoline benzodioxole derivative BE. coli3.125 researchgate.net
Quinoline benzodioxole derivative BS. aureus3.125 researchgate.net
GlcN-6-P Synthase

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is an enzyme that catalyzes the formation of D-glucosamine-6-phosphate from D-fructose-6-phosphate and L-glutamine. nih.gov This enzyme is a promising target for the development of antimicrobial agents because its activity is essential for the biosynthesis of the bacterial cell wall. nih.govnih.govtandfonline.com

While direct studies on this compound are not specified in the provided literature, research has identified various heterocyclic compounds as potential inhibitors of GlcN-6-P synthase. nih.govbohrium.com These identifications have often been made through molecular docking studies, which suggest that compounds with heterocyclic scaffolds can bind to the enzyme's active sites. nih.govtandfonline.com The search for inhibitors includes substrate analogs, transition state analogs, and compounds that bind outside the active center. nih.gov The potential for quinoline derivatives and related heterocyclic structures to act as inhibitors of this enzyme makes it a continued area of interest in the development of new antimicrobial drugs. nih.govresearchgate.net

Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net Inhibition of PDE4 has been investigated as a therapeutic strategy for inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. nih.govjst.go.jp

Quinoline derivatives have emerged as a potent and selective structural class of PDE4 inhibitors. drugbank.comresearchgate.net Crystallography-driven optimization has led to the discovery of quinoline-3-carboxamides (B1200007) as highly potent inhibitors of the PDE4B isoform. drugbank.com These compounds are understood to interact with both the small (Q1) and large (Q2) lipophilic pockets of the PDE4 enzyme. nih.gov For instance, GSK256066 was developed as a potent PDE4B inhibitor optimized for inhaled administration. drugbank.com Subsequent fragment-based elaboration of the GSK256066 structure has led to new series of quinoline-based PDE4 inhibitors with IC50 values in the low nanomolar range. researchgate.net

Table 2: Inhibitory Activity of Quinoline-Based PDE4 Inhibitors
CompoundPDE4 Inhibitory Activity (IC50)Reference
SCH 35159158 nM nih.gov
SCH 365351 (Metabolite of SCH 351591)20 nM nih.gov
Compound 9 (8-methoxyquinoline analog)0.01 nM nih.gov
Compound 10 (8-methoxyquinoline analog)0.07 nM nih.gov
Compound 11 (8-methoxyquinoline analog)0.06 nM nih.gov
Compound 5e (GSK-256066 fragment-based)21.27 nM researchgate.net
Compound 7e (GSK-256066 fragment-based)33.47 nM researchgate.net
Compound 5p (GSK-256066 fragment-based)44.57 nM researchgate.net
Metabotropic Glutamate (B1630785) Receptor Type 1 (mGluR1) Antagonism

Metabotropic glutamate receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. medchemexpress.com Specifically, the mGluR1 subtype has been identified as a target for therapeutic intervention in various neurological and psychiatric disorders.

A series of quinoline derivatives have been discovered to act as selective and highly potent noncompetitive antagonists of the mGluR1 receptor. nih.gov The discovery process identified cis-10 as a fairly potent mGluR1 antagonist, which led to the design of more potent compounds. nih.gov One such example, compound cis-64a, demonstrated an antagonist potency of 0.5 nM for the human mGluR1 receptor. nih.gov Another potent and selective mGluR1 antagonist from this class is JNJ16259685. researchgate.net Additionally, a fluorine-containing quinoline derivative, 3-ethyl-2-fluoroquinolin-6-yl cis-(4-methoxycyclohexyl) methanone (B1245722) (cEFQ), has been developed and shows high binding affinity to both rat and human mGluR1. researchgate.net

Table 3: Antagonist Potency of Quinoline Derivatives at mGluR1
CompoundReceptorAntagonist Potency (IC50)Reference
cis-10rat mGluR120 nM nih.gov
cis-64ahuman mGluR10.5 nM nih.gov
[11C]JNJ16567083rat mGluR13 nM researchgate.net
[11C]JNJ16567083human mGluR18 nM researchgate.net
HIV-1 Enzymes

The quinoline scaffold is a promising structural motif for the development of agents that inhibit the human immunodeficiency virus type 1 (HIV-1). researchgate.net Analogs based on this structure have been shown to target multiple viral enzymes and processes crucial for HIV-1 replication.

One key target is HIV-1 integrase, an enzyme essential for integrating the viral DNA into the host genome. Styrylquinoline derivatives have been identified as a class of HIV integrase inhibitors that can block HIV replication. acs.org These compounds are thought to act by chelating divalent metal cations in the enzyme's active site. acs.org

Another critical enzyme, reverse transcriptase (RT), is also a target. Specifically, the ribonuclease H (RNase H) function of RT has been inhibited by rationally designed non-diketo acid quinolinone derivatives. unica.itacs.org These compounds, which are active in the low micromolar range, are believed to coordinate the Mg2+ cofactor in the RNase H catalytic site. unica.it Some of these inhibitors also affect the polymerase activity of RT. unica.itacs.org

Furthermore, quinoline derivatives have been designed to block the interaction between the HIV-1 Tat protein and the TAR RNA element, which is critical for viral gene expression. nih.gov

Table 4: Inhibitory Activity of Quinolinonyl Derivatives against HIV-1 RNase H
CompoundRNase H Inhibitory Activity (IC50 in µM)Reference
4o~1.5 unica.itacs.org
5o~1.5 unica.itacs.org
4s7.47 acs.org
4t7.48 acs.org
4q13.48 acs.org
5p19.59 acs.org
Bovine Carbonic Anhydrase II

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov

Quinoline-based compounds have been investigated as inhibitors of various carbonic anhydrase isoforms, including the well-studied bovine carbonic anhydrase II (bCA-II). In one study, a series of quinazolinone derivatives were evaluated for their inhibitory potential against both bCA-II and human CA-II (hCA-II). frontiersin.org These compounds displayed moderate to significant inhibition, with IC50 values ranging from 8.9 to 67.3 µM for bCA-II. frontiersin.org Kinetic studies revealed that the most active inhibitor in that series, compound 4d, acted as a competitive inhibitor of bCA-II with a Ki value of 13.0 ± 0.013 µM. frontiersin.org

Other research has focused on quinoline-based sulfonamides and carboxamides as inhibitors for human CA isoforms, with some showing potent, low-nanomolar inhibition of hCA II, which shares structural homology with bCA-II. nih.govtandfonline.com

Table 5: Inhibitory Potency of Quinazolinone Analogs against Bovine Carbonic Anhydrase II (bCA-II)
CompoundbCA-II Inhibition (IC50 in µM)Reference
4a-p (series range)8.9 - 67.3 frontiersin.org
4d (Kinetic study)Ki = 13.0 frontiersin.org

Modulatory Effects on Cellular and Molecular Pathways

Beyond direct enzyme inhibition, quinoline derivatives can modulate key cellular and molecular pathways, particularly those related to inflammation and protein synthesis.

Analogs designed as PDE4 inhibitors have demonstrated significant anti-inflammatory effects. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. jst.go.jp For example, quinoline-based PDE4 inhibitors like SCH 351591, its metabolite SCH 365351, and GSK256066 have been shown to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from human peripheral blood mononuclear cells. nih.govdrugbank.com

Separately, the antagonism of the mGluR1 receptor by the quinoline derivative JNJ16259685 has been shown to impair cocaine-induced conditioned place preference by inhibiting de novo protein synthesis. nih.gov This effect may block the formation of cocaine-cue associations, suggesting a mechanism that impacts synaptic plasticity and memory formation at the molecular level. nih.gov

Mechanistic Action Studies for Quinoline-3-carbonitrile Scaffolds

The quinoline-3-carbonitrile scaffold is a versatile pharmacophore that forms the basis of compounds targeting a wide array of biological processes. Mechanistic studies reveal that analogs derived from this core structure exert their effects through various modes of action, including enzyme inhibition and disruption of essential cellular processes. The specific mechanism is largely dictated by the nature and position of substituents on the quinoline ring system.

Inhibition of Bacterial Topoisomerases

A primary mechanism of action for many quinoline-3-carbonitrile derivatives is the inhibition of bacterial DNA gyrase and other topoisomerases. sci-hub.se These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial agents. sci-hub.se

Molecular docking studies have elucidated the probable mechanism of action for certain quinoline-3-carbonitrile derivatives as antibacterial agents. sci-hub.se For instance, some analogs have demonstrated significant interaction with DNA gyrase, an essential enzyme for the quinolone class of antibiotics. sci-hub.senih.gov The binding of these compounds to the enzyme interferes with its function, leading to the inhibition of bacterial DNA replication and ultimately cell death. sci-hub.se Computational analyses, such as Density Functional Theory (DFT) studies, have been employed to assess molecular geometry, HOMO-LUMO energy gaps, and other electronic properties to rationalize the observed antibacterial activity. nih.gov One study identified a potent compound, QD4, which showed favorable interactions with the DNA gyrase target enzyme. nih.govresearchgate.net

In addition to DNA gyrase, Dihydrofolate Reductase (DHFR) has been identified as another potential target for quinoline-based scaffolds. rsc.orgresearchgate.net This suggests that some derivatives may possess a dual-inhibition mechanism, enhancing their antimicrobial potential. rsc.orgresearchgate.net

Table 1: Selected Quinoline-3-carbonitrile Analogs and their Investigated Antibacterial Mechanisms

Compound Class Proposed Target(s) Key Mechanistic Findings
Quinoline-3-carbonitrile derivatives (e.g., QD4) DNA Gyrase Good interaction with the target enzyme shown in docking studies, suggesting interference with DNA supercoiling. sci-hub.senih.govresearchgate.net

Modulation of Eukaryotic Cell Signaling Pathways

In the context of anticancer research, quinoline-3-carbonitrile analogs have been designed to inhibit key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (RTKs). nih.gov

The 4-anilinoquinoline-3-carbonitrile scaffold, in particular, has been developed as a class of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov These compounds were designed based on molecular modeling studies of approved EGFR inhibitors. nih.gov By occupying the ATP-binding site of the kinase domain, these analogs block the downstream signaling pathways that lead to tumor growth and proliferation. Modifications at various positions of the quinoline ring and the anilino moiety have been explored to optimize potency and selectivity. nih.gov For example, a 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile derivative demonstrated a potent inhibitory effect on EGFR with an IC₅₀ value of 5 nM. nih.gov

Other kinases, such as c-Met, have also been targeted by quinoline derivatives. A 3,6-disubstituted quinoline analog showed selective inhibition against c-Met kinase with an IC₅₀ of 9.3 nM and potent antiproliferative activity against the MKN45 cancer cell line. nih.gov

Table 2: Quinoline-3-carbonitrile Analogs Targeting Eukaryotic Kinases

Compound Scaffold Target Kinase Reported Activity (IC₅₀)
4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile EGFR 5 nM nih.gov

Novel Mechanisms in Antiprotozoal Activity

Recent research has uncovered novel mechanisms of action for quinoline derivatives against protozoan parasites. A notable example is a quinoline-4-carboxamide derivative, which demonstrated potent, multistage antimalarial activity by inhibiting translation elongation factor 2 (PfEF2). acs.org PfEF2 is essential for protein synthesis in the Plasmodium falciparum parasite. acs.org Inhibition of this target represents a novel mechanism for antimalarial chemotherapy, highlighting the diverse biological targets that can be engaged by the broader quinoline scaffold. acs.org While this specific example is a quinoline-4-carboxamide, it underscores the potential for related quinoline-3-carbonitrile structures to be investigated for similar or other novel mechanisms of action against infectious agents.

Computational Chemistry and Theoretical Studies of 2 Chloro 6 Ethoxyquinoline 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. google.commdpi.com For a molecule like 2-chloro-6-ethoxyquinoline-3-carbonitrile, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. mdpi.com These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which determines the accuracy of the results. scispace.com

Electronic Structure Analysis (HOMO-LUMO Energy Gap)

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. For quinoline (B57606) itself, a HOMO-LUMO energy gap has been calculated at approximately -4.83 eV. In substituted quinoline derivatives, the nature and position of the substituent groups can significantly alter the energies of the HOMO and LUMO, thereby tuning the energy gap and the molecule's electronic properties. For this compound, the electron-withdrawing chloro and cyano groups, along with the electron-donating ethoxy group, would be expected to modulate this energy gap in a specific manner.

Table 1: Illustrative Frontier Orbital Energies and Properties for a Quinoline Derivative (Hypothetical Data)

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-2.00
HOMO-LUMO Energy Gap (ΔE) 4.50

This table presents hypothetical data to illustrate the concepts. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen of the ethoxy group due to the presence of lone pairs of electrons. The cyano group would also contribute to a region of negative potential. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine would likely exhibit a more positive potential (blue). These maps are instrumental in predicting intermolecular interactions and the reactivity of the molecule.

Reactivity Descriptors (Molecular Hardness, Ionization Energy, Electron Affinity)

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more quantitative measure of a molecule's stability and reactivity.

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

Electronegativity (χ): The power of an atom or a group of atoms in a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η).

These descriptors are fundamental in conceptual DFT and are used to predict the reactivity and interaction of molecules. mdpi.com

Table 2: Illustrative Reactivity Descriptors for a Quinoline Derivative (Hypothetical Data)

DescriptorFormulaValue (eV)
Ionization Energy (I)-EHOMO6.50
Electron Affinity (A)-ELUMO2.00
Chemical Hardness (η)(I - A) / 22.25
Electronegativity (χ)(I + A) / 24.25
Chemical Potential (μ)-(I + A) / 2-4.25
Electrophilicity Index (ω)μ² / (2η)4.01

This table presents hypothetical data based on the values from Table 1 to illustrate the concepts.

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling is an essential tool for elucidating reaction mechanisms, predicting the feasibility of a chemical transformation, and understanding the factors that control reaction outcomes. For a molecule like this compound, which is often used as a building block in the synthesis of more complex molecules, modeling reaction pathways can provide invaluable information.

This type of study involves locating the transition state structures for a given reaction and calculating the activation energies. By mapping the potential energy surface, chemists can identify the most favorable reaction pathway. For instance, in nucleophilic substitution reactions at the 2-position of the quinoline ring, computational models can help predict the reactivity towards different nucleophiles and the influence of the substituents at other positions. These studies can guide the design of new synthetic routes and the optimization of reaction conditions.

Conformation Analysis and Energetic Profiles

Many molecules can exist in different spatial arrangements called conformations. Conformation analysis aims to identify the stable conformers of a molecule and determine their relative energies. For this compound, the ethoxy group has rotational freedom around the C-O bond, which could lead to different conformers.

Computational methods can be used to perform a systematic search of the conformational space to locate all possible energy minima. By calculating the potential energy as a function of the dihedral angles of the flexible bonds, an energetic profile can be constructed. This analysis helps in identifying the most stable (lowest energy) conformation of the molecule, which is crucial as the conformation can significantly influence the molecule's physical, chemical, and biological properties. For similar chloroquinoline derivatives, studies have identified nearly isoenergetic conformers that can be experimentally observed.

Medicinal Chemistry Research and Development of 2 Chloro 6 Ethoxyquinoline 3 Carbonitrile Scaffolds

Design and Synthesis of Novel Quinoline-3-carbonitrile Analogues for Therapeutic Applications

The synthesis of quinoline-3-carbonitrile analogues is a cornerstone of research into their therapeutic potential. A common and effective method for creating the foundational 2-chloroquinoline (B121035) structure is the Vilsmeier-Haack reaction. researchgate.net This reaction typically involves treating an appropriate acetanilide (B955) with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to induce cyclization and formylation, yielding a 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate. researchgate.net For instance, the synthesis of the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) is achieved by heating N-(4-anisyl)acetamide with a pre-formed Vilsmeier-Haack adduct. researchgate.net This carbaldehyde can then be converted to the target 2-chloroquinoline-3-carbonitrile (B1354263) using reagents such as sodium azide (B81097) and phosphorous oxychloride. researchgate.net

In addition to multi-step syntheses, one-pot multicomponent reactions have been developed to efficiently generate quinoline-3-carbonitrile derivatives. These methods offer advantages in terms of simplicity and yield. One such approach involves the reaction of an appropriate aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate, a cyclic ketone, and ammonium (B1175870) acetate (B1210297) to construct the quinoline (B57606) core in a single step. researchgate.netnih.gov The functionalization at the 2- and 6-positions is determined by the choice of starting materials, allowing for the introduction of chloro and ethoxy groups to generate the desired scaffold. The reactivity of the 2-chloro substituent is particularly valuable, as it serves as a handle for further molecular diversification by allowing nucleophilic substitution with various amines and other nucleophiles, thereby generating large libraries of analogues for biological screening. researchgate.net

Exploration of Pharmacological Potential (Mechanistic Focus)

The 2-chloro-6-ethoxyquinoline-3-carbonitrile scaffold and its derivatives have been investigated for a range of therapeutic applications, owing to the broad biological activity of the quinoline nucleus. orientjchem.orgresearchgate.net

The quinoline scaffold is a key component of many compounds with significant antitumor activity. researchgate.net Derivatives of this structural class have been shown to target a variety of cancer-related mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. researchgate.net For example, pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of haspin kinase, an enzyme that plays a central role in modulating cell mitosis and is implicated in cancer cell proliferation. researchgate.net

Furthermore, hybrid molecules incorporating the quinoline structure have demonstrated promising cytotoxic effects. A study on pyrano[3,2-c]quinoline analogues, prepared from 2,4-dihydroxyquinolines, revealed significant in vitro cytotoxicity against various human cancer cell lines. nih.gov Structure-activity relationship (SAR) studies of these compounds indicated that substitutions on an aryl ring at the C4 position of the pyran ring were critical for activity. Specifically, a 3-chloro substitution on this aryl ring resulted in the most potent compound of the series, which exhibited a 23% tumor growth inhibition in an HCT-116 tumor mouse model. nih.gov These findings underscore the potential of quinoline-based scaffolds in the design of novel kinase inhibitors and anticancer agents.

Table 1: Cytotoxicity of Representative Pyrano[3,2-c]quinoline Analogues

CompoundSubstitution on C4-Aryl RingCancer Cell LineIC₅₀ (µM)
4c 3-ChloroHCT-1160.8
4f 3-BromoHCT-1161.1
4i 3-TrifluoromethylHCT-1161.9
4j 3-NitroHCT-1162.5

Data sourced from a study on pyrano[3,2-c]quinoline analogues. nih.gov

Quinoline-3-carbonitrile derivatives are recognized as valuable starting points for developing broad-spectrum antibacterial agents. researchgate.netresearchgate.net Numerous studies have demonstrated their efficacy against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netnih.gov The mechanism of action for many quinoline-based antibiotics is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication. sci-hub.se Molecular docking studies have confirmed that quinoline-3-carbonitrile derivatives can bind effectively to the active site of DNA gyrase, with the quinoline ring's nitrogen and carbonyl groups forming key hydrogen bond interactions with the enzyme's amino acid residues. nih.govsci-hub.se Some analogues have also been investigated for their ability to inhibit topoisomerase-IV, another critical bacterial enzyme. mdpi.com

In addition to antibacterial properties, certain derivatives have shown antifungal activity against pathogens like Aspergillus niger and Candida albicans. The presence of a chloro group on the quinoline moiety has been linked to enhanced antimicrobial effects in several series of compounds.

Table 2: Antibacterial Activity of Selected Quinoline Analogues

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Compound 5 S. aureus11.00 ± 0.03Not Reported
Compound 5 P. aeruginosa11.00 ± 0.03Not Reported
Compound 8E. coli12.00 ± 0.00Not Reported
Compound QD4E. coliNot Reported4

*Compound 5 is 2,7-dichloroquinoline-3-carbonitrile (B119050). researchgate.net †Compound 8 is 7-chloro-2-ethoxyquinoline-3-carbaldehyde. researchgate.net ‡Compound QD4 is a furan-substituted quinoline-3-carbonitrile derivative. researchgate.net

The quinoline ring system is a structural feature in compounds with established anti-HIV activity. researchgate.netsci-hub.se Research into quinoline derivatives has explored their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov HIV reverse transcriptase is a vital enzyme for the replication of the virus, converting viral RNA into DNA. By binding to an allosteric site on the enzyme, NNRTIs disrupt its function. Molecular docking studies have been employed to design and evaluate novel quinoline derivatives, including those containing pyrazoline and pyrimidine (B1678525) moieties, for their binding affinity to the NNRTI binding pocket of the HIV reverse transcriptase protein. These computational studies have shown promising results, with some designed compounds exhibiting high docking scores, suggesting a strong potential for inhibitory activity. nih.gov

The therapeutic versatility of the quinoline scaffold extends to other significant pharmacological areas. researchgate.net

Anti-inflammatory Activity: Quinoline derivatives have been reported to possess anti-inflammatory properties. researchgate.net While specific studies on the this compound scaffold are limited, related structures such as 2-chloro-4-(arylamino) quinazoline (B50416) derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com

Anti-malarial Activity: The quinoline core is famously the basis for some of the most important antimalarial drugs in history, including chloroquine. sci-hub.se The 6-chloroquinoline (B1265530) framework, in particular, is a critical component for antimalarial efficacy. Research on 2-arylvinylquinolines has shown that introducing a chlorine atom at the C6 position of the quinoline ring leads to a significant enhancement of antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov This highlights the importance of the 6-position substituent in modulating biological activity and suggests that the 6-ethoxy group in the title scaffold could similarly influence its potential as an antimalarial agent. nih.govnih.gov

Strategies for Compound Optimization Based on SAR and Computational Data

The optimization of the this compound scaffold relies heavily on understanding its structure-activity relationships (SAR) and leveraging computational chemistry. SAR studies on related quinoline series have provided crucial insights. For instance, the nature of the substituent at the 6-position has been shown to be important, with alkoxy groups often conferring favorable biological properties compared to alkyl groups or no substitution. nih.gov In antimalarial compounds, a chlorine atom at the 6-position markedly improves potency against resistant parasite strains, demonstrating the critical impact of this position. nih.gov

Computational methods are indispensable for rational drug design and optimization. Density Functional Theory (DFT) studies are used to assess the electronic properties of molecules, such as the HOMO-LUMO energy gap, which can correlate with reactivity and biological activity. researchgate.netnih.gov Molecular docking simulations are widely used to predict the binding modes and affinities of quinoline derivatives to their biological targets, such as bacterial DNA gyrase or viral reverse transcriptase. researchgate.netsci-hub.senih.gov These in silico studies help to identify key interactions between the ligand and the protein's active site, guiding the design of new analogues with improved potency and selectivity. By combining empirical SAR data with predictive computational models, researchers can strategically modify the core scaffold—for example, by substituting the 2-chloro group or altering the substituents on attached aryl rings—to optimize the pharmacological profile of these promising compounds. sci-hub.se

Q & A

Basic: What are the common synthetic routes for 2-Chloro-6-ethoxyquinoline-3-carbonitrile, and how do substituent positions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For example, the ethoxy group at position 6 is introduced via nucleophilic substitution or alkoxylation under reflux with ethanol and a base (e.g., KOH). The chloro and nitrile groups are added sequentially through halogenation (using POCl₃ or SOCl₂) and cyanation (e.g., CuCN or KCN). Substituent positions significantly impact steric and electronic effects: the ethoxy group’s electron-donating nature enhances reactivity at position 3, while the chloro group directs further substitutions via its electron-withdrawing effect .

Advanced: How can reaction conditions be optimized for microwave-assisted synthesis of this compound?

Microwave-assisted synthesis reduces reaction times and improves yields by enhancing thermal efficiency. For instance, cyclization steps involving the quinoline core can be conducted at 150–180°C for 10–20 minutes using polar solvents (e.g., DMF or DMSO). Optimization requires monitoring dielectric heating effects and solvent choice to prevent decomposition. Continuous flow reactors may further enhance scalability by maintaining precise temperature control and minimizing side reactions .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR : 1^1H NMR identifies ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons. 13^{13}C NMR confirms the nitrile carbon (δ 115–120 ppm).
  • FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C stretch) validate functional groups.
  • Mass Spectrometry : ESI-MS provides molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ at m/z 247.1) .

Advanced: How can XRD crystallography resolve conflicting data on the molecular conformation of this compound?

Single-crystal XRD resolves bond angles, torsional strains, and packing interactions. For example, SHELXL refinement (via the SHELX suite) can model disorder in the ethoxy group or chloro positioning. Challenges include obtaining high-quality crystals via vapor diffusion and addressing twinning in polar solvents. Refinement parameters (R-factor < 0.05) ensure accuracy .

Basic: What methods assess the compound’s solubility and stability in biological assays?

  • Solubility : Measured via shake-flask method in PBS (pH 7.4) or DMSO, with HPLC quantification.
  • Stability : Incubate at 37°C in serum or buffer, monitoring degradation via LC-MS over 24–72 hours. Hydrolysis of the nitrile group is a common instability factor .

Advanced: How do computational models predict the binding affinity of this compound to bacterial targets?

Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like DNA gyrase. The chloro and ethoxy groups’ hydrophobic interactions with active-site residues (e.g., Tyr-122 in Staphylococcus aureus gyrase) correlate with MIC values. MD simulations (NAMD/GROMACS) assess binding stability over 100 ns trajectories .

Basic: How is the antimicrobial activity of this compound evaluated against Gram-positive pathogens?

Standard broth microdilution assays determine MIC values (e.g., 12.5 µg/mL against S. aureus). Compare with controls like ciprofloxacin (MIC 2 µg/mL) and validate via time-kill curves to assess bactericidal vs. bacteriostatic effects .

Advanced: What strategies address discrepancies in MIC data between this compound and reference drugs?

Contradictions may arise from efflux pump activity or biofilm formation. Use efflux inhibitors (e.g., carbonyl cyanide m-chlorophenyl hydrazine) or biofilm disruption assays (crystal violet staining) to isolate resistance mechanisms. Synergy studies with β-lactams or tetracyclines can clarify combinatorial effects .

Basic: What substituent modifications enhance the compound’s pharmacokinetic properties?

  • Nitrile to Amide : Improves solubility but reduces membrane permeability.
  • Ethoxy to Methoxy : Increases metabolic stability by reducing CYP450-mediated oxidation.
  • Chloro to Fluoro : Enhances bioavailability via reduced molecular weight .

Advanced: How do SAR studies guide the design of this compound analogs for anticancer applications?

SAR analyses reveal that electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhance apoptosis in cancer cells by stabilizing interactions with topoisomerase II. In vivo efficacy is optimized by balancing logP (2–3) and polar surface area (<80 Ų) for blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.